molecular formula C12H12Cl2O4 B8039964 Terephthalic acid, di(2-chloroethyl) ester CAS No. 1026-93-3

Terephthalic acid, di(2-chloroethyl) ester

Cat. No.: B8039964
CAS No.: 1026-93-3
M. Wt: 291.12 g/mol
InChI Key: DBNYVAWEUHWAAQ-UHFFFAOYSA-N
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Description

Terephthalic acid, di(2-chloroethyl) ester is an organic compound with the molecular formula C12H10Cl4O4 It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with 2-chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Terephthalic acid, di(2-chloroethyl) ester can be synthesized through the esterification of terephthalic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of azeotropic distillation can help remove water formed during the esterification, driving the reaction to completion. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Terephthalic acid, di(2-chloroethyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to terephthalic acid and 2-chloroethanol in the presence of water and an acid or base catalyst.

    Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Terephthalic acid and 2-chloroethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Terephthalic acid and other oxidized by-products.

Scientific Research Applications

Terephthalic acid, di(2-chloroethyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and polymers.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of terephthalic acid, di(2-chloroethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing terephthalic acid and 2-chloroethanol, which can further interact with biological molecules. The chlorine atoms in the 2-chloroethyl groups can participate in substitution reactions, leading to the formation of different derivatives that may have unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic acid, di(2,2-dichloroethyl) ester: Similar structure but with two chlorine atoms on each ethyl group.

    Terephthalic acid, diethyl ester: Lacks the chlorine atoms, making it less reactive in substitution reactions.

    Terephthalic acid, dimethyl ester: Smaller ester groups, leading to different physical and chemical properties.

Uniqueness

Terephthalic acid, di(2-chloroethyl) ester is unique due to the presence of chlorine atoms in the ester groups, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and specialty chemicals.

Properties

IUPAC Name

bis(2-chloroethyl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O4/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNYVAWEUHWAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCl)C(=O)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193363
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026-93-3
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarboxylic acid, 1,4-bis(2-chloroethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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